molecular formula C14H26O2 B13689683 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol

Cat. No.: B13689683
M. Wt: 226.35 g/mol
InChI Key: LBALLYYHQDKCDR-UHFFFAOYSA-N
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Description

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a bicyclic structure where two six-membered rings share a single atom (spiro carbon). The molecule contains a hydroxyl group at position 4 and a bulky tert-butyl substituent at position 7. This structural configuration imparts unique steric and electronic properties, making it relevant in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

9-tert-butyl-1-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C14H26O2/c1-13(2,3)11-4-7-14(8-5-11)10-12(15)6-9-16-14/h11-12,15H,4-10H2,1-3H3

InChI Key

LBALLYYHQDKCDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CC(CCO2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol typically involves the reaction of a suitable precursor with tert-butyl hydroperoxide in the presence of a catalyst. One common method involves the use of a spirocyclic ketone as the starting material, which undergoes a Baeyer-Villiger oxidation to form the desired spirocyclic lactone. This lactone is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.

Industrial Production Methods

Industrial production of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol may involve large-scale Baeyer-Villiger oxidation processes, followed by reduction steps. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to different alcohols or hydrocarbons.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Comparisons

The table below highlights key structural differences between 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol and related spirocyclic compounds:

Compound Name Core Structure Substituents Heteroatoms (O/N) Molecular Formula Molecular Weight
9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol Spiro[5.5]undecane -OH (C4), -C(CH3)3 (C9) 1 O Not explicitly stated Inferred ~C14H26O2
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol Spiro[5.5]undecane -OH (C4), -CH2Ph (C9) 1 O, 1 N C16H23NO2 261.36
4-Methyl-1-oxaspiro[5.5]undecan-4-ol Spiro[5.5]undecane -OH (C4), -CH3 (C4) 1 O C11H20O2 184.28
1,7-Dioxaspiro[5.5]undecan-4-ol Spiro[5.5]undecane -OH (C4) 2 O C9H16O3 172.22
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate Spiro[5.5]undecane -COOtBu (C3), -O (C9) 1 O, 1 N C14H23NO4 269.34

Key Observations :

  • The tert-butyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or benzyl.
  • Nitrogen-containing analogs (e.g., azaspiro derivatives) exhibit distinct electronic properties, enhancing their utility in receptor binding .
  • Dioxaspiro compounds (e.g., 1,7-dioxaspiro[5.5]undecan-4-ol) exhibit higher polarity due to additional oxygen atoms, influencing solubility and reactivity .
Physical and Chemical Properties
Property 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol 9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol 4-Methyl-1-oxaspiro[5.5]undecan-4-ol
Melting Point Not reported Not reported Not reported
Solubility Likely low (bulky tert-butyl group) Soluble in organic solvents (e.g., THF) Moderate (polar hydroxyl group)
Stability High (steric protection of hydroxyl) Moderate (benzyl group susceptible to oxidation) High (methyl group inert)

Notes:

  • The tert-butyl group likely reduces solubility in polar solvents but enhances metabolic stability in vivo .
  • Azaspiro analogs (e.g., 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol) are often functionalized further for drug discovery, as seen in FFA1 agonist syntheses .

Biological Activity

9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H26O2
  • Molecular Weight : 226.36 g/mol
  • CAS Number : 1342392-00-0

Research indicates that compounds similar to 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol can exhibit various biological activities, primarily through interactions with specific receptors and enzymes. For instance, derivatives of the spirocyclic structure have been shown to act as inhibitors of soluble epoxide hydrolase (sEH), which plays a crucial role in the metabolism of fatty acids and the regulation of blood pressure and inflammation .

Biological Activities

  • Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation through inhibition of sEH, which can lead to decreased production of inflammatory mediators.
  • Antioxidant Activity : Preliminary studies suggest that spirocyclic compounds may possess antioxidant properties that help mitigate oxidative stress in biological systems.
  • Neuroprotective Effects : Certain derivatives have shown promise in neuroprotection, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study 1: Inhibition of Soluble Epoxide Hydrolase

In a study involving a related compound, it was found that administration at a dose of 30 mg/kg resulted in significant reductions in serum creatinine levels in a rat model of anti-glomerular basement membrane glomerulonephritis, indicating effective renal protection and anti-inflammatory action .

Case Study 2: Antinociceptive Properties

Another investigation assessed the pain-relieving properties of spirocyclic compounds similar to 9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol. Results indicated that these compounds acted as dual m-opioid receptor agonists and sigma-1 receptor antagonists, suggesting a multifaceted approach to pain management .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of sEH
AntioxidantScavenging free radicalsNot specifically cited
NeuroprotectiveProtection against neuronal cell deathNot specifically cited
AntinociceptiveDual receptor modulation (m-opioid and sigma-1)

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